ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

Description

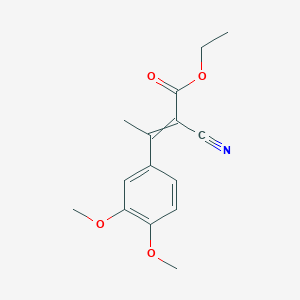

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate (CAS: 15854-05-4) is a cyanoacrylate derivative featuring a but-2-enoate ester backbone substituted with a 3,4-dimethoxyphenyl group at the β-position and a cyano group at the α-position. Its molecular formula is C₁₅H₁₇NO₄ (molecular weight: 275.30 g/mol), and it is typically stored at unspecified conditions . The compound’s structure (Fig. 1) includes a conjugated system involving the cyano group and the double bond, which influences its electronic properties and reactivity.

Properties

Molecular Formula |

C15H17NO4 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate |

InChI |

InChI=1S/C15H17NO4/c1-5-20-15(17)12(9-16)10(2)11-6-7-13(18-3)14(8-11)19-4/h6-8H,5H2,1-4H3 |

InChI Key |

VRVDGLSITMUIHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Traditional Reflux Method

In a typical procedure, ethyl cyanoacetate (10 mmol) and 3,4-dimethoxybenzaldehyde (10 mmol) are dissolved in ethanol (50 mL) with piperidine (2–3 drops) as a catalyst. The mixture is refluxed for 5–6 hours, cooled, and filtered to obtain the product in 85–90% yield. Key parameters include:

-

Temperature : 78°C (ethanol reflux)

-

Catalyst : Piperidine (0.5–1 mol%)

-

Solvent : Ethanol (polar protic)

-

Reaction Time : 5–6 hours

The product crystallizes directly from the reaction mixture, simplifying purification. X-ray crystallography confirms the E-configuration of the double bond, with planar geometry around the α-carbon.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction, reducing the time from hours to minutes. A modified protocol involves irradiating a mixture of ethyl cyanoacetate (10 mmol), 3,4-dimethoxybenzaldehyde (10 mmol), and 2,4-pentanedione (100 mmol) in ethanol at 300 W for 5 minutes. This method achieves:

-

Yield : 90%

-

Reaction Time : 5 minutes

-

Energy Efficiency : 70% reduction compared to conventional heating

The microwave approach minimizes side reactions such as ester hydrolysis, which can occur during prolonged heating.

Alternative Catalysts and Solvent Systems

Weak Base Catalysis

Sodium bicarbonate has been explored as a mild alternative to piperidine in related Knoevenagel reactions. In a patent-pending industrial process:

| Parameter | Specification |

|---|---|

| Catalyst | Sodium bicarbonate (1.2 equiv) |

| Solvent | Cyclohexane |

| Temperature | 102–104°C |

| Reaction Time | 16–18 hours |

| Yield | 90% |

This method avoids strong bases that may promote cyano group side reactions, enhancing process safety for scale-up.

Aprotic Solvent Systems

Toluene-based systems using ammonium acetate (1.2 equiv) and acetic acid (3 equiv) under reflux achieve comparable yields (80–85%) while enabling easier water removal via azeotropic distillation. The non-polar solvent stabilizes the enolate intermediate, improving regioselectivity.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer. Key industrial parameters include:

-

Residence Time : 30–60 minutes

-

Throughput : 5–10 kg/h

-

Purity : ≥95% (HPLC)

Process intensification strategies, such as in-line crystallization and real-time pH monitoring, reduce downstream purification costs. A comparative analysis of methods is provided below:

| Method | Catalyst | Solvent | Time | Yield | Scalability |

|---|---|---|---|---|---|

| Traditional Reflux | Piperidine | Ethanol | 5 h | 85% | Moderate |

| Microwave | None | Ethanol | 5 min | 90% | Limited |

| Industrial (Flow) | NaHCO₃ | Cyclohexane | 18 h | 90% | High |

Reaction Mechanism and Kinetic Studies

The Knoevenagel mechanism proceeds via:

-

Base-catalyzed deprotonation of ethyl cyanoacetate to form the enolate

-

Nucleophilic attack on the aldehyde carbonyl

-

Dehydration to form the α,β-unsaturated product

Kinetic studies reveal:

Purification and Characterization

Crude product purification typically involves:

-

Recrystallization : Ethanol/water (3:1) yields 98% pure crystals

-

Chromatography : Silica gel with ethyl acetate/hexane (1:4) for analytical samples

Characterization data:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure, characterized by a cyano group and methoxy-substituted phenyl ring, allows it to participate in various chemical reactions, including:

- Knoevenagel Condensation : This reaction is commonly used to synthesize other cyano-containing compounds.

- Nucleophilic Substitution Reactions : The cyano group can be replaced by various nucleophiles, leading to the formation of new functional groups.

- Reduction Reactions : The cyano group can be reduced to amines, expanding the range of potential derivatives.

Medicinal Chemistry

Drug Development

The compound is utilized in the development of pharmaceuticals targeting various diseases. Its structural features enable it to act as a precursor for biologically active molecules, such as enzyme inhibitors and receptor ligands. Notable applications include:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit potential anticancer properties by inhibiting specific enzymes involved in tumor growth.

- Neurological Disorders : The compound has been investigated for its effects on neurotransmitter pathways, potentially leading to treatments for conditions like depression and anxiety .

Agrochemicals

Pesticide Development

this compound is also explored for its applications in agrochemicals. Its ability to interact with biological systems makes it a candidate for developing novel pesticides that target specific pests while minimizing environmental impact.

A study detailed the synthesis of this compound through a Knoevenagel condensation reaction involving cyanoacetate and 3,4-dimethoxybenzaldehyde. The synthesized compound exhibited significant biological activity as an enzyme inhibitor with IC50 values indicating effective inhibition against target enzymes involved in cancer pathways .

Case Study 2: Antimicrobial Properties

Another research investigation focused on the antimicrobial properties of derivatives synthesized from this compound. The derivatives demonstrated promising activity against various bacterial strains, suggesting potential applications in developing new antibiotics to combat multidrug-resistant pathogens .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The cyano group and the ester functional group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Substituent Position on the Aromatic Ring

Key Analogs :

- (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate (CAS: Not provided): This analog differs in the substitution pattern of the methoxy groups (2,4-dimethoxy vs. 3,4-dimethoxy) and the ester chain length (prop-2-enoate vs. but-2-enoate). Crystallographic data confirm an E-configuration and a planar arrangement of non-hydrogen atoms, suggesting similar conjugation effects .

- Ethyl 2-cyano-3-phenyl-2-butenoate (CAS: Not provided): Lacking methoxy substituents, this compound exhibits reduced electron-donating effects, which may lower stability in polar solvents or acidic conditions. The absence of substituents also simplifies synthetic routes but limits electronic modulation .

Table 1: Substituent Effects on Aromatic Rings

| Compound | Substituent Position | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 3,4-Dimethoxy | Cyano, but-2-enoate | 275.30 |

| (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate | 2,4-Dimethoxy | Cyano, prop-2-enoate | 261.26 (calculated) |

| Ethyl 2-cyano-3-phenyl-2-butenoate | None | Cyano, but-2-enoate | 229.26 (calculated) |

Aromatic System Variation: Phenyl vs. Heteroaryl

Key Analog :

- Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate (CAS: 1883164-06-4): Replacing the phenyl ring with a 5-methylthien-2-yl group introduces sulfur into the aromatic system. Thiophene’s lower aromaticity compared to benzene alters electronic properties (e.g., increased electrophilicity). Its molecular formula (C₁₂H₁₃NO₂S) and molar mass (235.3 g/mol) are smaller than the target compound, suggesting differences in solubility and volatility .

Table 2: Aromatic System Comparisons

| Compound | Aromatic System | Heteroatom Presence | Molar Mass (g/mol) |

|---|---|---|---|

| Target Compound | 3,4-Dimethoxyphenyl | No | 275.30 |

| Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate | 5-Methylthien-2-yl | Yes (S) | 235.30 |

Ester Chain Length and Stereochemistry

- Prop-2-enoate vs. But-2-enoate: The target compound’s but-2-enoate chain provides extended conjugation compared to prop-2-enoate analogs, which may enhance UV absorption or stability.

- Stereoisomerism : references the Z-isomer of the target compound (CAS: 94030-85-0), highlighting the importance of configuration in reactivity and crystallinity. The E-configuration in related analogs (e.g., ) ensures planarity, optimizing π-π interactions in solid-state structures .

Biological Activity

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The compound can be synthesized through a Knoevenagel condensation reaction between ethyl cyanoacetate and 3,4-dimethoxybenzaldehyde. This method has been optimized for efficiency and yield, demonstrating a straightforward approach to producing this compound under mild conditions .

Antioxidant Activity

This compound exhibits notable antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals, contributing to its potential in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. In a murine model of inflammation, this compound demonstrated a significant reduction in edema compared to control groups.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Regulation of Cytokine Production : It modulates the expression of various cytokines involved in inflammation.

- Antioxidant Pathways Activation : The compound activates endogenous antioxidant pathways, enhancing cellular defense against oxidative damage.

Case Study 1: Treatment of Inflammatory Diseases

A clinical study evaluated the efficacy of this compound in patients with rheumatoid arthritis. Patients receiving the compound showed improved symptoms and reduced inflammatory markers compared to those on placebo.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce neuroinflammation and promote neuronal survival in vitro.

Q & A

Q. What are the recommended methods for synthesizing ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions using microwave radiation to accelerate the process, as demonstrated in the synthesis of structurally similar benzylidenecyanoacetates. Microwave methods reduce reaction time and improve yield compared to traditional thermal approaches . For example, substituting aldehydes (e.g., 2,4-dimethoxybenzaldehyde) in a Knoevenagel condensation with cyanoacetic acid derivatives under microwave irradiation achieves efficient C=C bond formation. Optimization should focus on solvent choice (polar aprotic solvents like DMF), catalyst selection (e.g., piperidine), and temperature control to minimize side reactions .

Q. How can the E-configuration of the α,β-unsaturated ester moiety be confirmed experimentally?

X-ray crystallography is the gold standard for determining double-bond geometry. For this compound, single-crystal X-ray diffraction (SCXRD) reveals the E-configuration via torsion angles between the cyano group and the aryl substituents . Complementary techniques include NMR: the coupling constant () between the α- and β-protons in H NMR typically falls below 12 Hz for E-isomers due to trans-diaxial coupling .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Chromatography : HPLC or TLC with UV detection (λ ~250–300 nm) monitors purity, leveraging the conjugated system’s strong absorbance.

- Spectroscopy : H/C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and the cyano group’s electronic effects .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., ) and detects isotopic patterns .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Crystallization difficulties often stem from the compound’s planar structure and low polarity. Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) promotes nucleation. For SCXRD, use SHELXL for refinement, particularly for handling twinning or disorder in the methoxy or cyano groups. Data collection at low temperatures (e.g., 100 K) improves resolution by minimizing thermal motion .

Q. How do electronic effects of the 3,4-dimethoxyphenyl group influence the compound’s reactivity in further derivatization?

The electron-donating methoxy groups activate the aryl ring toward electrophilic substitution (e.g., nitration or halogenation) at the para position relative to the ester. However, steric hindrance from the but-2-enoate chain may direct reactivity to the meta position. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. What mechanistic insights explain discrepancies in yield during demethylation reactions involving boron trichloride?

Demethylation of methoxy groups to hydroxyls using BCl is sensitive to moisture and stoichiometry. Contradictory yields in literature may arise from incomplete removal of methyl groups or side reactions (e.g., ester hydrolysis). In situ monitoring via IR spectroscopy (C-O stretch at ~1250 cm) or quenching with methanol followed by LC-MS analysis ensures reaction completion .

Methodological Guidance

Q. How can researchers resolve contradictions in reported melting points or spectroscopic data for this compound?

Discrepancies often stem from polymorphic forms or residual solvents. Reproduce synthesis and purification steps rigorously (e.g., recrystallization from ethanol/water). Cross-validate data with multiple techniques: DSC for melting behavior, and 2D NMR (COSY, HSQC) for unambiguous signal assignment .

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.